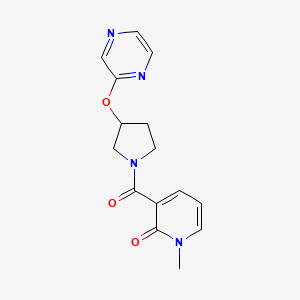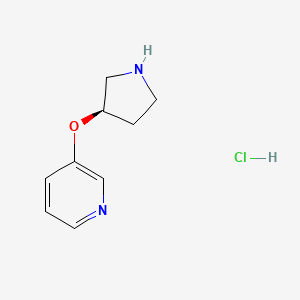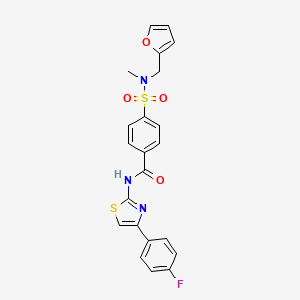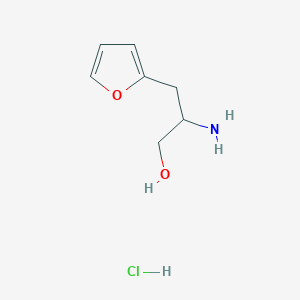
1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one” is a chemical substance with the CAS number 1235865-77-6 . It is also known as Venclexta Impurity 1 . It belongs to the category of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of this compound is C33H35ClN4O3 . It has a molecular weight of 571.11 . The structure of the molecule includes a pyrrolopyridine ring, a pyrazine ring, and a pyrrolidine ring, all connected by various functional groups .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.282±0.06 g/cm3 . It has a predicted pKa value of 4.05±0.36 , indicating that it can act as a weak acid. The compound should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
Supramolecular Synthons in Crystal Engineering
The compound 1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, as a pyrazine derivative, relates to the study of supramolecular synthons in crystal engineering. Pyrazine and pyridine monocarboxylic acids, including similar compounds, demonstrate the recurrence of acid-pyridine heterodimer in their crystal structures. This is crucial for developing crystal engineering strategies, as understanding these molecular features can aid in designing specific crystal structures (Vishweshwar, Nangia, & Lynch, 2002).
Role in Non-Enzymic Browning Reaction
Compounds like this compound, part of the pyrazine family, are significant in the non-enzymic browning reaction. They are identified as contributors to odor properties in various reactions, and their formation mechanisms are of interest in food chemistry (Milić & Piletić, 1984).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which include compounds similar to this compound, have been extensively studied for their biomedical applications. They are notable for their potential in pharmacological and therapeutic uses, and their synthesis methods and diversity of substituents have been thoroughly reviewed (Donaire-Arias et al., 2022).
Synthesis and Molecular Docking Studies
The synthesis of novel pyridine derivatives, including compounds structurally related to this compound, has been a focus of research. These compounds have been subjected to molecular docking screenings, demonstrating their potential as ligands in various biochemical interactions (Flefel et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm . The hazards associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
1-methyl-3-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-18-7-2-3-12(14(18)20)15(21)19-8-4-11(10-19)22-13-9-16-5-6-17-13/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMUOKFCDKAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)



![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
